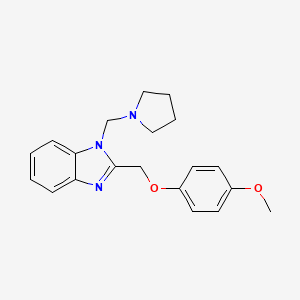
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. The specific structure of this compound, with its unique substituents, makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- typically involves multi-step organic reactions One common method includes the condensation of o-phenylenediamine with p-methoxybenzaldehyde to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
Oxidation: Formation of p-methoxybenzaldehyde.
Reduction: Formation of amines.
Substitution: Various substituted benzimidazole derivatives.
科学研究应用
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-((p-methoxyphenoxy)methyl)benzimidazole: Lacks the pyrrolidinylmethyl group.
1-((pyrrolidinyl)methyl)benzimidazole: Lacks the p-methoxyphenoxy group.
Uniqueness
The unique combination of the p-methoxyphenoxy and pyrrolidinylmethyl groups in benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- provides distinct chemical properties and biological activities
生物活性
Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound, Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- , has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including antiproliferative, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.
Structure and Synthesis
The compound's structure features a benzimidazole core substituted with a p-methoxyphenoxy group and a pyrrolidinyl moiety. This unique configuration is believed to enhance its biological activity compared to other benzimidazole derivatives.
Antiproliferative Activity
Numerous studies have demonstrated the antiproliferative effects of benzimidazole derivatives on various cancer cell lines. For instance:
- Table 1: Antiproliferative Activity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- | MCF-7 | 3.1 |
| 2-hydroxy-4-methoxy-substituted derivative | HCT 116 | 3.7 |
| Nitro-substituted derivative | HCC827 | Selective |
The compound exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM , indicating potent inhibition of cell growth. Other derivatives have shown similar or enhanced activity against different cancer types, suggesting that structural modifications can lead to improved efficacy .
Antimicrobial Activity
Benzimidazole derivatives also display notable antimicrobial properties. The compound's effectiveness was evaluated against various bacterial strains:
- Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µM) |
|---|---|---|
| 2-((p-methoxyphenoxy)methyl)-1-((pyrrolidinyl)methyl)- | S. aureus | 12.5 |
| Nitro-substituted derivative | E. coli | 25 |
The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 µM against Staphylococcus aureus, indicating good antibacterial activity. Furthermore, it showed moderate activity against Escherichia coli with an MIC of 25 µM .
Anti-inflammatory Effects
Research indicates that certain benzimidazole derivatives possess anti-inflammatory properties by inhibiting key inflammatory mediators:
- Mechanism of Action : Compounds have been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα, which are crucial in the inflammatory response .
Case Studies
Several case studies highlight the biological activity of benzimidazole derivatives:
- Antitumor Activity : A study revealed that benzimidazole derivatives exhibited high potential in halting cell proliferation in various cancer models, emphasizing their role as promising anticancer agents .
- Antimicrobial Efficacy : Another investigation demonstrated that specific benzimidazole compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum antimicrobial potential .
属性
CAS 编号 |
84138-38-5 |
|---|---|
分子式 |
C20H23N3O2 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-[(4-methoxyphenoxy)methyl]-1-(pyrrolidin-1-ylmethyl)benzimidazole |
InChI |
InChI=1S/C20H23N3O2/c1-24-16-8-10-17(11-9-16)25-14-20-21-18-6-2-3-7-19(18)23(20)15-22-12-4-5-13-22/h2-3,6-11H,4-5,12-15H2,1H3 |
InChI 键 |
IRAMDIDDFYPUNS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















